molecular formula C20H25N3O5S B5185060 N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide

N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide

Cat. No. B5185060
M. Wt: 419.5 g/mol
InChI Key: QKVYGEBUKSCOJK-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide, also known as HPPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. HPPNB belongs to the class of sulfonamide compounds and has been found to exhibit excellent pharmacological properties that make it a promising candidate for drug development.

Mechanism of Action

N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a critical role in tumor growth and progression. By inhibiting the activity of CA IX, N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide can effectively inhibit tumor growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide has been shown to exhibit excellent pharmacokinetic properties, including good oral bioavailability and high plasma protein binding. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of administration. N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide is primarily metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide has several advantages for lab experiments, including its excellent pharmacological properties, high potency, and low toxicity. However, it also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research on N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide. One area of interest is the development of novel drug delivery systems that can improve the efficacy and bioavailability of N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide. Another area of interest is the investigation of the potential synergistic effects of N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide in combination with other anti-cancer agents. Finally, further research is needed to fully elucidate the mechanism of action of N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with N-(2-hydroxy-3-piperidinyl)propylamine in the presence of a base. The reaction yields N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide as a white solid, which can be purified using standard techniques.

Scientific Research Applications

N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit excellent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and colitis. N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide has also been shown to have potent anti-tumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c24-19(15-21-12-5-2-6-13-21)16-22(17-8-7-9-18(14-17)23(25)26)29(27,28)20-10-3-1-4-11-20/h1,3-4,7-11,14,19,24H,2,5-6,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVYGEBUKSCOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-3-piperidin-1-yl-propyl)-N-(3-nitro-phenyl)-benzenesulfonamide

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